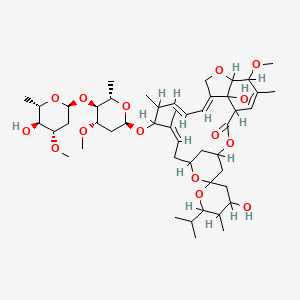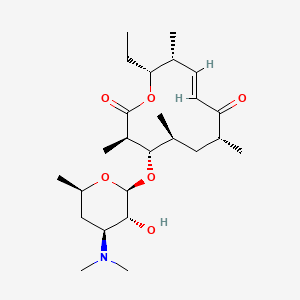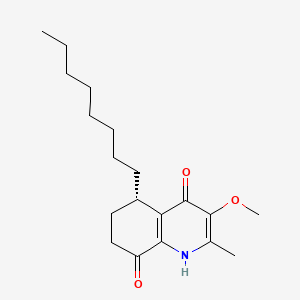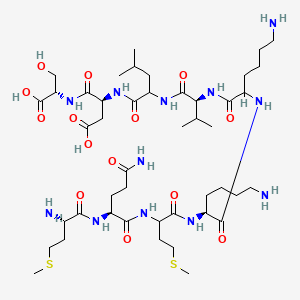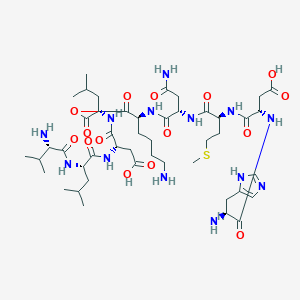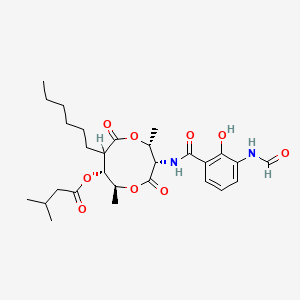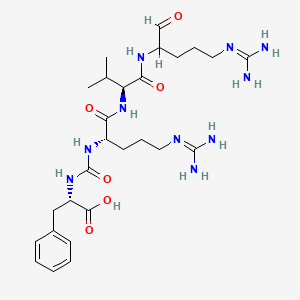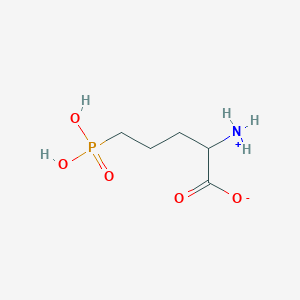
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AU-461 is a gastric H(+)/K(+) ATPase inhibitor which acts as an anti-ulcer agent.
Aplicaciones Científicas De Investigación
Synthesis Techniques : Velikorodov et al. (2011) demonstrated the synthesis of related compounds, highlighting the use of ethyl 3-aminocrotonate and ethanol in producing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which shares structural similarities with the compound (Velikorodov et al., 2011).
Chemical Properties and Reactions : Han et al. (2014) described the synthesis and characterization of similar quinoline derivatives, emphasizing the role of ethanol in the reaction process. This research provides insights into the reactivity and properties of related quinoline compounds (Han et al., 2014).
Biological Activities : Abdel‐Wadood et al. (2014) explored the biological activities of quinoline derivatives synthesized using ethanol, which showed significant antibacterial activity. This suggests potential biomedical applications for similar compounds (Abdel‐Wadood et al., 2014).
Potential Applications in Sensor Development : Park et al. (2015) reported the development of a chemosensor using a quinoline-based compound synthesized in ethanol, capable of detecting Zn2+ ions in living cells and aqueous solutions. This indicates potential applications of similar compounds in sensor technology (Park et al., 2015).
Pharmacological Relevance : Cheon et al. (2001) investigated the pharmacological properties of a structurally similar compound, highlighting its potential as an anti-ulcer agent. This research points to the possible medicinal applications of related quinoline derivatives (Cheon et al., 2001).
Propiedades
Número CAS |
220854-06-8 |
|---|---|
Nombre del producto |
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Fórmula molecular |
C23H24F3N3O3 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2-[[1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C23H24F3N3O3/c1-14-12-15(31-2)6-7-18(14)29-10-8-17-21(29)16-4-3-5-19(32-13-23(24,25)26)20(16)28-22(17)27-9-11-30/h3-7,12,30H,8-11,13H2,1-2H3,(H,27,28) |
Clave InChI |
ZCVASKPNMMKIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
SMILES canónico |
CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AU-461 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




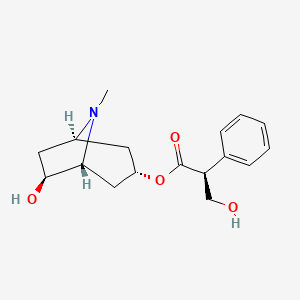
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)
